(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate
CAS No.: 137105-97-6
Cat. No.: VC21290457
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137105-97-6 |
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Molecular Formula | C9H15NO4 |
Molecular Weight | 201.22 g/mol |
IUPAC Name | tert-butyl N-[(3R)-5-oxooxolan-3-yl]carbamate |
Standard InChI | InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 |
Standard InChI Key | XODLOLQRSQGSFE-ZCFIWIBFSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CC(=O)OC1 |
SMILES | CC(C)(C)OC(=O)NC1CC(=O)OC1 |
Canonical SMILES | CC(C)(C)OC(=O)NC1CC(=O)OC1 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is a chiral compound characterized by a gamma-butyrolactone ring bearing a tert-butyloxycarbonylamino (Boc-amino) group at the 3-position. This compound is defined by its specific "R" configuration at the stereogenic center, which distinguishes it from its enantiomeric counterpart . The compound is registered under CAS number 137105-97-6 and is known by several synonyms including (R)-3-Boc-Amino-gamma-butyrolactone .
Structural Details
The molecular structure consists of a five-membered lactone ring (oxolan-5-one) with a carbamate-protected amino group at the 3-position. The tert-butyloxycarbonyl (Boc) group serves as the protecting group for the nitrogen atom. The chiral center at position 3 of the tetrahydrofuran ring has the "R" absolute configuration according to the Cahn-Ingold-Prelog priority rules. Figure 1 represents the structural formula of the compound.
Molecular Identifiers and Representations
Table 1 provides a comprehensive overview of various molecular identifiers and structural representations for (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate.
Identifier Type | Value |
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Molecular Formula | C₉H₁₅NO₄ |
Molecular Weight | 201.22 g/mol |
IUPAC Name | tert-butyl N-[(3R)-5-oxooxolan-3-yl]carbamate |
InChI | InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 |
InChIKey | XODLOLQRSQGSFE-ZCFIWIBFSA-N |
SMILES | CC(C)(C)OC(=O)N[C@@H]1CC(=O)OC1 |
CAS Number | 137105-97-6 |
Physical and Chemical Properties
Physical State and Appearance
While specific information about the physical appearance of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate is limited in the available literature, based on its molecular structure and similar compounds, it is likely a crystalline solid at room temperature .
Physical Properties
The physical properties of this compound are critical for handling, storage, and application in synthetic procedures. Table 2 summarizes the key physical properties of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate based on experimental data and computational predictions.
Property | Value | Conditions/Notes |
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Molecular Weight | 201.22 g/mol | Calculated |
Density | 1.2±0.1 g/cm³ | Estimated value |
Boiling Point | 363.7±31.0 °C | At 760 mmHg (estimated) |
Flash Point | 173.8±24.8 °C | Estimated value |
Solubility | Limited water solubility | Soluble in organic solvents |
These properties are similar to those reported for the structurally related compound tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate, which shares the same core structure but differs in the position of functional groups .
Chemical Properties and Reactivity
(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate possesses several reactive functional groups that define its chemical behavior:
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The lactone (cyclic ester) functionality is susceptible to nucleophilic attack, particularly under basic conditions, leading to ring-opening reactions.
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The carbamate group (Boc-protected amine) can be selectively cleaved under acidic conditions (typically using trifluoroacetic acid or HCl in dioxane), revealing the free amine for further functionalization.
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The compound can participate in various chemical transformations, including oxidation and substitution reactions, making it valuable as a synthetic building block.
Synthesis and Preparation Methods
Related Synthetic Procedures
Information about the synthesis of structurally similar compounds provides insight into potential approaches for preparing (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate. For instance, a related compound [2S-(3-fluorophenyl)-1S-(5-oxotetrahydrofuran-2-yl)ethyl]carbamic acid tert-butyl ester is synthesized from S-BOC-(3-fluorophenyl)alanine through a multi-step process involving:
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Formation of a Weinreb amide
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Reaction with an appropriate Grignard reagent
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Selective reduction and cyclization steps to form the lactone ring
This suggests that appropriate modifications to these procedures could potentially be applied to synthesize (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, starting from suitable enantiomerically pure precursors.
Applications in Chemical Research and Synthesis
Role as a Synthetic Building Block
(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate serves as a valuable chiral building block in organic synthesis. The compound features:
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A defined stereogenic center that can confer chirality to more complex molecules
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Functional groups that allow for selective transformations
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A lactone ring that can undergo ring-opening reactions to generate additional functionality
Applications in Pharmaceutical Research
The compound has significant relevance in pharmaceutical research, particularly in the development of chiral drugs. Research indicates potential applications in the synthesis of:
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HIV-1 protease inhibitors - The oxazolidinone derivatives of similar compounds have shown promising activity against wild-type and multi-drug resistant HIV-1 variants
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Aspartyl protease inhibitors - Related lactone intermediates have been utilized in the synthesis of protease inhibitors with potential therapeutic applications
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Novel polyfunctionalized compounds - The compound can serve as a precursor for creating diverse functionalized molecules with potential biological activity
Utility in Stereochemical Studies
The well-defined stereochemistry of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate makes it valuable for stereochemical studies and the development of stereoselective synthetic methodologies. The compound can be used as a model substrate for investigating:
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Stereoselective transformations
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Stereochemical control in complex molecule synthesis
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Structure-activity relationships in bioactive compounds
Safety Aspect | Details |
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Hazard Statements | H315 - Causes skin irritation |
H319 - Causes serious eye irritation | |
Signal Word | Warning |
Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 |
Hazard Pictogram | Warning symbol |
These safety classifications suggest that appropriate safety measures should be implemented when handling this compound .
Related Compounds and Structural Analogs
Enantiomeric Counterpart
The (S)-enantiomer, (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 104227-71-6), differs only in the stereochemical configuration at the 3-position of the tetrahydrofuran ring. This compound shares similar physical and chemical properties but may exhibit different biological activities due to the change in stereochemistry .
Structural Variations
Several structural analogs of (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate have been reported in the literature, including:
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(R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3) - Features a benzyl group in place of the tert-butyl group
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tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate (CAS: 146514-35-4) - Has the oxo group at the 2-position instead of the 5-position of the tetrahydrofuran ring
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tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate - A more complex analog featuring a spirocyclic structure
These structural variations provide a spectrum of related compounds with potentially diverse applications in organic synthesis and pharmaceutical research.
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